REACTION_CXSMILES
|
[C:1]([CH2:3][NH:4][C:5](=[O:14])[O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)#[N:2].C[O-].[Na+].[Cl-:18].[NH4+:19]>CO>[ClH:18].[NH2:2][C:1](=[NH:19])[CH2:3][NH:4][C:5](=[O:14])[O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
|
65.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)CNC(OCC1=CC=CC=C1)=O
|
Name
|
sodium methoxide
|
Quantity
|
7.86 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at ambient temperature for another 24 h
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting material was added into hexane/ethyl acetate (1:1) (240 mL) and ether (50 mL)
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature for 1.5 h
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(CNC(OCC1=CC=CC=C1)=O)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78.8 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |